(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile
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Overview
Description
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile is an organic compound with the molecular formula C8H6F2N2 This compound is characterized by the presence of an amino group, a nitrile group, and two fluorine atoms attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile can be achieved through several methods. One common approach involves the use of Sandmeyer reaction, where an aryl amine is converted to an aryl halide in the presence of copper(I) halide via the formation of a diazonium salt intermediate . This reaction can be performed under mild conditions with low-cost, easily available precursors.
Industrial Production Methods
Industrial production of this compound typically involves large-scale Sandmeyer reactions, followed by purification processes to obtain the desired product. The reaction conditions are optimized to ensure high yield and purity, making the process cost-effective and efficient for large-scale production.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and the specific reaction being performed.
Major Products
The major products formed from these reactions include various substituted phenylacetonitriles, amines, and oxides, depending on the type of reaction and the reagents used.
Scientific Research Applications
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism by which (S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile exerts its effects involves interactions with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, but it is believed that the compound’s unique structure allows it to modulate various biological activities .
Comparison with Similar Compounds
Similar Compounds
- 2,4-Difluorophenylacetonitrile
- (2,4-Difluorophenyl)sulfonyl]acetonitrile
- 1-(2,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl
Uniqueness
(S)-2-Amino-2-(2,4-difluorophenyl)acetonitrile is unique due to the presence of both an amino group and a nitrile group, which allows it to participate in a wide range of chemical reactions. Additionally, the fluorine atoms on the phenyl ring enhance its reactivity and stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C8H6F2N2 |
---|---|
Molecular Weight |
168.14 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2,4-difluorophenyl)acetonitrile |
InChI |
InChI=1S/C8H6F2N2/c9-5-1-2-6(7(10)3-5)8(12)4-11/h1-3,8H,12H2/t8-/m1/s1 |
InChI Key |
FKLPIKQXWNNKSV-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1F)F)[C@@H](C#N)N |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C(C#N)N |
Origin of Product |
United States |
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